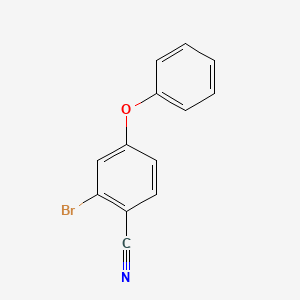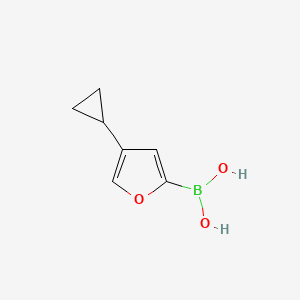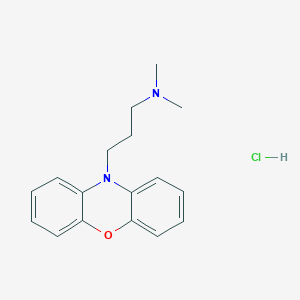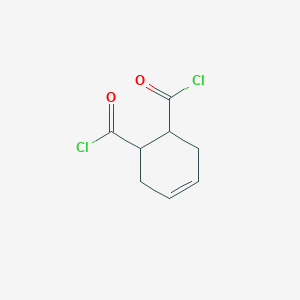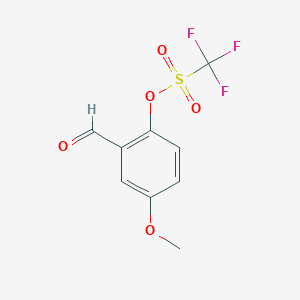
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde is an organic compound that features a trifluoromethylsulfonyloxy group and a methoxy group attached to a benzaldehyde core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde typically involves the introduction of the trifluoromethylsulfonyloxy group onto a benzaldehyde derivative. One common method is the reaction of 5-methoxybenzaldehyde with trifluoromethanesulfonic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trifluoromethylsulfonyloxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines and thiols can react with the trifluoromethylsulfonyloxy group under basic conditions.
Major Products Formed
Oxidation: 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzoic acid.
Reduction: 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzyl alcohol.
Substitution: Products vary depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with unique properties, such as increased stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde involves its interaction with various molecular targets. The trifluoromethylsulfonyloxy group is known to enhance the compound’s reactivity and stability, allowing it to participate in a wide range of chemical reactions. The methoxy group can also influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Trifluoromethylsulfonyloxy)benzaldehyde: Lacks the methoxy group, resulting in different reactivity and properties.
5-Methoxybenzaldehyde: Lacks the trifluoromethylsulfonyloxy group, leading to reduced reactivity and stability.
2-(Trifluoromethylsulfonyloxy)-4-methoxybenzaldehyde: The position of the methoxy group is different, which can affect the compound’s reactivity and interactions.
Uniqueness
2-(Trifluoromethylsulfonyloxy)-5-methoxybenzaldehyde is unique due to the presence of both the trifluoromethylsulfonyloxy and methoxy groups. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
424788-79-4 |
|---|---|
Molekularformel |
C9H7F3O5S |
Molekulargewicht |
284.21 g/mol |
IUPAC-Name |
(2-formyl-4-methoxyphenyl) trifluoromethanesulfonate |
InChI |
InChI=1S/C9H7F3O5S/c1-16-7-2-3-8(6(4-7)5-13)17-18(14,15)9(10,11)12/h2-5H,1H3 |
InChI-Schlüssel |
DNJCPNYZBKNTPG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)OS(=O)(=O)C(F)(F)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


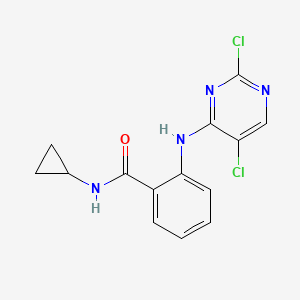

![(2R)-3-[3-({[(tert-butoxy)carbonyl]amino}methyl)phenyl]-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13972103.png)

![2-Azaspiro[4.5]decane-2,8-dicarboxylic acid](/img/structure/B13972105.png)

![(R)-1-[4-(trifluoromethoxy)phenyl]butylamine](/img/structure/B13972116.png)
![5-Chloro-4-oxo-3,4-dihydrothieno[2,3-D]pyrimidine-6-carbaldehyde](/img/structure/B13972119.png)
![2-(2-Aminoethyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13972133.png)
